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Compound of Interest

Compound Name: Tetrahydrothiophen-3-one

Cat. No.: B087284

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrothiophen-3-one (THT-3-one), a heterocyclic ketone, is a significant flavoring agent
utilized in the food industry to impart savory and complex flavor profiles.[1][2][3][4] Its
characteristic aroma is described as alliaceous, cooked meaty, with nuances of green
vegetables, butter, coffee, and onion.[1][5][6] This compound is naturally found in a variety of
cooked foods, including beef, coffee, and roasted nuts, where it is formed through the Maillard
reaction.[1][2][3][4][7] In the flavor industry, it is used to enhance and create meaty, savory, and
roasted notes in a wide range of products.[2][3][6]

Chemical Structure:

Caption: Chemical structure of Tetrahydrothiophen-3-one.

Regulatory Status and Safety

Tetrahydrothiophen-3-one is listed by the Flavor and Extract Manufacturers Association
(FEMA) and is generally recognized as safe (GRAS) for its intended use as a flavoring agent.
[51[8][9][10] It has also been evaluated by the Joint FAO/WHO Expert Committee on Food
Additives (JECFA).[8][11]
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Regulatory Information

Details

FEMA Number 3266[4][5][8]
JECFA Number 498[4][8]
CAS Number 1003-04-9[4][8]

GRAS Status

Generally Recognized as Safe by FEMA[9][10]

Physicochemical Properties

A summary of the key physicochemical properties of Tetrahydrothiophen-3-one is presented

below. This data is essential for understanding its behavior in food matrices and during

processing.
Property Value Reference
Molecular Formula C4H60S [8]
Molecular Weight 102.15 g/mol [8]
Appearance Colorless to pale yellow liquid [41[5]
. Alliaceous, cooked meaty, (Al5]6]

green vegetable, buttery

Boiling Point 175.2 °C at 760 mmHg [1]
Flash Point 77.2°C [1]
Density 1.206 g/cm3 [1]
Solubility Soluble in DMSO [12]
Storage Store in a cool, dry, dark place [4]

Applications and Recommended Usage Levels

Tetrahydrothiophen-3-one is a versatile flavoring agent used to impart or enhance savory,

meaty, and roasted notes in a variety of food products. Its complex flavor profile makes it

suitable for a wide range of applications.
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Food Category Typical Use Level (ppm) Flavor Contribution

Enhances roasted and savory
Meat Products 0.01-1.0

meat notes.[2][3][6]

Adds depth and a cooked,
Soups and Broths 0.05-0.5

savory character.

Provides a meaty and roasted
Savory Snacks 0.02-0.2

background note.

) Contributes to a rich, cooked

Sauces and Gravies 0.05-0.8

meat flavor.

Adds roasted and nutty notes.
Coffee and Chocolate 0.01-0.5 6]

Imparts a toasted and savory
Baked Goods 0.01-0.2

character.

) Can provide a buttery and

Dairy Products 0.01-0.1

savory nuance.

) Can be used to create unique

Beverages (non-alcoholic) upto 1.0

savory beverage profiles.[5]

Note: These are typical ranges and the optimal concentration should be determined through
sensory evaluation for each specific application.

Experimental Protocols
Synthesis of Tetrahydrothiophen-3-one

The following is a representative synthesis protocol based on publicly available patent
information.[3] This method involves a four-step process starting from chloroacetyl chloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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one in the Food Industry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b087284+#tetrahydrothiophen-3-one-as-a-flavoring-
agent-in-the-food-industry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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